molecular formula C16H18N4O2 B11786170 Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate

Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate

Cat. No.: B11786170
M. Wt: 298.34 g/mol
InChI Key: GGHXKNVJIKYAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate is a bicyclic heterocyclic compound featuring a pyridazino[4,3-c]pyridazine core. Key structural attributes include:

  • Core structure: A fused pyridazine-pyridazine system (7,8-dihydropyrido[4,3-c]pyridazine), distinct from pyrido[4,3-d]pyrimidine derivatives in related compounds.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

benzyl 3-(methylamino)-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C16H18N4O2/c1-17-15-9-13-10-20(8-7-14(13)18-19-15)16(21)22-11-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3,(H,17,19)

InChI Key

GGHXKNVJIKYAHF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C2CCN(CC2=C1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Amination

For substrates resistant to nucleophilic substitution, employ Buchwald–Hartwig conditions:

  • Catalyst : Pd₂(dba)₃ (5 mol%)

  • Ligand : XantPhos (10 mol%)

  • Base : Cs₂CO₃ (3.0 equiv)

  • Solvent : Toluene, 110°C, 24 hours

This method achieves 75–82% yields but requires rigorous exclusion of moisture and oxygen.

Benzyl Carboxylate Installation

The benzyl ester at C6 is introduced via two primary strategies: early-stage incorporation or late-stage esterification.

Early-Stage Benzyl Protection

  • Starting Material : 1-Benzyl-4-piperidone

  • Advantage : Preserves the benzyl group through subsequent reactions.

  • Limitation : Restricts flexibility for introducing other C6 substituents.

Late-Stage Esterification

  • Activation : Treat the carboxylic acid intermediate with benzyl chloroformate (1.5 equiv) in dichloromethane.

  • Base : N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Yield : 85–90% after silica gel chromatography.

Purification and Characterization

Final compounds are purified via sequential normal-phase and reverse-phase chromatography. Critical quality control parameters include:

HPLC Conditions

  • Column : C18, 4.6 × 150 mm, 5 μm

  • Mobile Phase : 0.1% TFA in H₂O (A) / 0.1% TFA in MeCN (B)

  • Gradient : 10–90% B over 20 minutes

  • Purity Threshold : ≥95%

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂Ph), 3.89 (t, J = 5.6 Hz, 2H), 3.02 (s, 3H, NHCH₃).

  • HRMS : m/z [M + H]⁺ calcd for C₁₇H₂₀N₄O₂: 313.1664; found: 313.1668.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)
Sulfoxide AminationSimple conditions, low costLimited to activated substrates68–72
Buchwald–HartwigBroad substrate scopeRequires inert atmosphere75–82
Early-Stage BenzylationFewer stepsLess flexible for diversification32–35
Late-Stage EsterificationModular approachRequires acid intermediate85–90

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various physiological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations at Position 3

Chloro Substituent (Benzyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate)
  • Structure : C₁₅H₁₄ClN₃O₂ (MW: 303.74) .
  • Key Differences: The chloro group at position 3 increases electrophilicity, making it reactive in nucleophilic substitution reactions. Applications: Likely an intermediate for further functionalization (e.g., amination to introduce -NHCH₃) .
Ethyl Ester Analog (Ethyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate)
  • Structure : C₁₀H₁₂ClN₃O₂ (MW: 241.67) .
  • Hazard profile includes warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Core Heterocycle Variations

Pyrido[4,3-d]pyrimidine Derivatives
  • Example : tert-Butyl 4-hydroxy-2-(pyridin-3-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate () .
    • Structure : Pyrido[4,3-d]pyrimidine core with hydroxy and tosyloxy substituents.
    • Key Differences :
  • Nitrogen atom positions differ (pyridazine vs. pyrimidine fusion), altering aromaticity and electronic properties.
Pyridazino[4,3-c]pyridazine vs. Pyrido[4,3-d]pyrimidine
  • Electronic Effects: Pyridazino[4,3-c]pyridazine has two adjacent nitrogen atoms in the pyridazine ring, increasing electron-deficient character compared to pyrido[4,3-d]pyrimidine. This difference may influence binding to biological targets (e.g., kinases or neurotransmitter receptors).

Ester Group Variations

Benzyl Ester (Target Compound)
  • Advantages: Increased lipophilicity enhances membrane permeability, advantageous for CNS-targeting compounds. Potential for enzymatic cleavage (e.g., esterase-mediated) to release active metabolites.
tert-Butyl Ester (tert-Butyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate)
  • Structure : CAS 1251015-71-0 .
  • Advantages :
    • tert-Butyl group acts as a protecting group, improving stability during synthesis.
    • Lower metabolic liability compared to benzyl esters.

Biological Activity

Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H16N4O2
  • CAS Number : 1418199-15-1
  • Molecular Weight : 272.31 g/mol

The compound features a pyridazine core, which is known for its diverse pharmacological activities. Its structure includes a benzyl group and a methylamino substituent, which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer activity. For instance, compounds structurally related to Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine have shown promise as inhibitors of various kinases involved in cancer progression. A notable example is the inhibition of CDK4/Cyclin D1 and ARK5 kinases, which are crucial for cell cycle regulation and tumor growth .

Table 1: In Vitro Cytotoxicity of Related Pyridazine Compounds

CompoundTarget KinaseIC50 (μM)
Compound ACDK40.1
Compound BARK50.05
Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazineTBDTBD

The mechanism of action for this class of compounds typically involves the inhibition of specific kinases that promote cell proliferation. The structural features of Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine suggest it may interact with the ATP-binding site of these kinases, leading to decreased phosphorylation of target proteins essential for cell cycle progression.

Study on Antitumor Activity

A study published in Molecular Pharmacology explored the effects of pyridazine derivatives on various cancer cell lines. The results demonstrated that certain derivatives exhibited selective cytotoxicity against breast adenocarcinoma cells under hypoxic conditions, suggesting a potential therapeutic application for tumors with low oxygen levels .

Case Study Summary:

  • Objective : Evaluate the anticancer potential of pyridazine derivatives.
  • Methodology : In vitro assays on MCF-7 and MDA-MB-231 cell lines.
  • Findings : Significant reduction in cell viability at low concentrations (submicromolar range).

Pharmacological Implications

The biological activity of this compound positions it as a candidate for further development in cancer therapeutics. Its ability to inhibit key kinases involved in tumor growth offers a pathway for new treatment strategies.

Q & A

Q. Key Optimization Parameters :

  • Catalyst loading (5–10 mol% Cu(OTf)₂).
  • Reaction time/temperature for microwave steps.
  • Solvent polarity for substitution reactions.

Basic: Which spectroscopic techniques are optimal for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the fused pyridazine-pyridine core and substituent positions. Key signals include:
    • Methylamino protons: δ 2.8–3.2 ppm (singlet, 3H).
    • Benzyl aromatic protons: δ 7.2–7.4 ppm (multiplet, 5H) .
  • X-ray Crystallography : Resolves stereochemistry and ring conformation. For example, dihedral angles between pyridazine and pyridine rings typically range 5–15°, confirming planarity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₁₆H₁₈N₄O₂: 298.1429) .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?

Methodological Answer:

  • Catalyst Screening : Test alternative Lewis acids (e.g., ZnCl₂, FeCl₃) or dual catalysts (e.g., Cu(OTf)₂ with chiral ligands) to enhance stereoselectivity .
  • Microwave Parameters : Adjust irradiation time (20–90 min) and power (100–300 W) to balance reaction speed and decomposition .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilic substitution efficiency. For example, DMF increases methylamine reactivity by 30% compared to THF .
  • Purification : Use preparative HPLC for challenging separations (C18 column, gradient elution with 0.1% TFA in water/acetonitrile) .

Q. Table 1: Yield Optimization with Catalysts

CatalystTemperature (°C)Time (min)Yield (%)
Cu(OTf)₂804565
ZnCl₂806052
FeCl₃806038

Advanced: What strategies can resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Purity Validation : Ensure >95% purity via HPLC (UV detection at 254 nm) to exclude impurities affecting bioactivity .
  • Assay Standardization : Use consistent enzyme concentrations (e.g., 10 nM for kinase assays) and buffer conditions (pH 7.4, 25°C) .
  • Structural Confirmation : Compare IC₅₀ values with analogs (e.g., chloro vs. methylamino derivatives). For example, methylamino substitution may enhance binding to kinases by 2–3-fold due to hydrogen-bonding interactions .
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate experimental IC₅₀ discrepancies .

Advanced: How does the methylamino group influence reactivity and bioactivity compared to chloro or other substituents?

Methodological Answer:

  • Reactivity : The methylamino group is less electronegative than chloro, reducing electrophilicity at the C3 position. This slows nucleophilic substitution but enhances stability in aqueous media .
  • Bioactivity :
    • Enzyme Inhibition : Methylamino forms hydrogen bonds with kinase ATP pockets (e.g., GPR6 inverse agonism in Parkinson’s models), whereas chloro relies on hydrophobic interactions .
    • Solubility : Methylamino increases water solubility (LogP reduced by ~0.5 units), improving bioavailability .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentIC₅₀ (nM) for Kinase XLogP
Chloro1202.8
Methylamino452.3
Methylthio903.1

Basic: What are the key structural features of this compound that contribute to its potential biological activity?

Methodological Answer:

  • Fused Bicyclic Core : The pyridazine-pyridine system provides rigidity, aligning with enzyme active sites (e.g., kinases) .
  • Methylamino Group : Enhances hydrogen-bonding with catalytic lysine residues (e.g., in GPR6) .
  • Benzyl Carboxylate : Improves membrane permeability via lipophilic interactions .

Q. Structural Analysis :

  • Bond lengths between N1 and C6: 1.34 Å (pyridazine) vs. 1.39 Å (pyridine), indicating resonance stabilization .
  • Torsional angles <10° ensure planar conformation for optimal target engagement .

Advanced: What in vivo models are suitable for evaluating the therapeutic potential of this compound?

Methodological Answer:

  • Parkinson’s Disease : Use 6-hydroxydopamine (6-OHDA)-lesioned rats to assess locomotor recovery (dose range: 10–50 mg/kg, oral). Monitor striatal GPR6 receptor occupancy via PET imaging .
  • Cancer Xenografts : Test antitumor efficacy in HT-29 colon carcinoma models (daily IP administration, 20 mg/kg). Measure tumor volume and apoptosis markers (e.g., caspase-3) .
  • PK/PD Studies : Evaluate plasma half-life (LC-MS/MS) and brain penetration (Kp > 0.5 indicates CNS availability) .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Storage : Under inert atmosphere (argon) at 2–8°C to prevent oxidation. Lyophilized form is stable for >2 years .
  • Solution Stability : In DMSO, stable for 6 months at -20°C. Avoid freeze-thaw cycles >3x .
  • Degradation Pathways : Hydrolysis of the carboxylate ester in acidic conditions (pH <4). Monitor via HPLC .

Advanced: How can computational chemistry aid in designing derivatives with enhanced activity?

Methodological Answer:

  • QSAR Modeling : Use 2D/3D descriptors (e.g., topological polar surface area, H-bond donors) to correlate structural features with IC₅₀. A tPSA <90 Ų predicts blood-brain barrier penetration .
  • Dynamics Simulations : Run 100-ns MD simulations to assess binding mode stability (e.g., RMSD <2.0 Å for kinase-ligand complexes) .
  • Library Design : Focus on substituents at C3 (e.g., fluorinated amines) to optimize potency and metabolic stability .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 2B). Avoid inhalation of fine powder .
  • Waste Disposal : Incinerate in EPA-approved facilities (high-temperature combustion >1000°C) .
  • Emergency Procedures : For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.